molecular formula C16H12N2O4S B2997860 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946284-69-1

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Número de catálogo: B2997860
Número CAS: 946284-69-1
Peso molecular: 328.34
Clave InChI: QPBQOOSXKLAUIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic compound featuring a benzodioxole core linked via an acetamide bridge to an isoxazole ring substituted at the 5-position with a thiophene group. This structure combines aromatic and heteroaromatic moieties, which are common in pharmacologically active molecules.

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-16(17-10-3-4-12-13(6-10)21-9-20-12)8-11-7-14(22-18-11)15-2-1-5-23-15/h1-7H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBQOOSXKLAUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring substituted with a thiophene group. Its molecular formula is C20H18N2O4SC_{20}H_{18}N_2O_4S, with a molecular weight of approximately 378.43 g/mol.

PropertyValue
Molecular FormulaC20H18N2O4S
Molecular Weight378.43 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. One notable study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The results indicated that these compounds exhibited significant antiproliferative activity:

CompoundIC50 (µM)Cell Line
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamideTBDTBD
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38HepG2
1.54HCT116
4.52MCF7

The mechanism of action was investigated through various assays, including cell cycle analysis and apoptosis assessments. The compounds demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cell lines (IC50 > 150 µM), indicating their potential as targeted anticancer agents .

The anticancer mechanisms were further elucidated through the assessment of:

  • EGFR Inhibition : Compounds showed potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells by affecting mitochondrial pathways, specifically modulating proteins such as Bax and Bcl-2.
  • Molecular Docking Studies : Computational studies suggested strong binding affinities of these compounds to target proteins involved in cancer progression, supporting their potential as therapeutic agents .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substitution at the Isoxazole 5-Position

The 5-position of the isoxazole ring is critical for modulating physicochemical and biological properties. Key analogs include:

Thiophene vs. Thiazole Substitution
  • Target Compound : Thiophen-2-yl substituent (C₄H₃S) enhances π-π stacking and sulfur-mediated interactions.
  • Analog (CAS 1209814-85-6) : Replaces thiophene with thiazol-2-yl (C₃H₂N₂S), reducing molecular weight (329.3 vs. ~343.36) but introducing an additional nitrogen atom, which may alter solubility and hydrogen-bonding capacity .
Fluorophenyl Substitution
  • Analog (CAS 953137-17-2) : Features a 4-fluorophenyl group (C₆H₄F) at the isoxazole 5-position. The electron-withdrawing fluorine increases polarity and metabolic resistance, reflected in a higher molecular weight (340.3) compared to the thiophene analog .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent (Isoxazole 5-position) Key Features
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide C₁₆H₁₃N₃O₄S 343.36 Thiophen-2-yl (C₄H₃S) High lipophilicity, sulfur interactions
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide C₁₅H₁₁N₃O₄S 329.3 Thiazol-2-yl (C₃H₂N₂S) Additional nitrogen, lower molecular weight
N-(Benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide C₁₈H₁₅FN₂O₂S 340.3 4-Fluorophenyl (C₆H₄F) Increased polarity, metabolic stability

Variations in the Acetamide Side Chain

Modifications to the acetamide nitrogen influence solubility and target affinity:

Thiazole vs. Benzodioxole Linkage
  • Analog (CAS 921790-34-3) : Incorporates a thioacetamide group linked to an imidazo-triazole moiety (C₂₀H₁₉N₅O₃S, MW 409.5). This bulkier substituent reduces flexibility but may enhance receptor selectivity .
α-Ketoamide Derivatives
  • Compounds 4p–4u (): Replace the acetamide with α-ketoamide groups (e.g., 4p: R = 4-methoxyphenyl).

Thermal and Spectral Properties

  • Melting Points : Analogs with benzodioxole cores (e.g., D14–D20 in ) exhibit high melting points (182–233°C), indicating strong crystalline packing .
  • Spectroscopic Data : IR and NMR spectra for analogs (e.g., ) confirm carbonyl (1600–1700 cm⁻¹) and aromatic proton signals (δ 7.2–8.4 ppm) .

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane under triethylamine catalysis. For example, describes a protocol where 2-amino-5-aryl-methylthiazole derivatives are treated with chloroacetyl chloride (10 mmol) in dioxane (25 mL) at 20–25°C, followed by recrystallization from ethanol-DMF mixtures . Similar methods are applicable for introducing the thiophene-isoxazole moiety, as seen in , where brominated thiophene derivatives are coupled with acetamide precursors using Pd/C catalysts under hydrogen atmospheres .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Key analytical techniques include:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR chemical shifts with literature data. For example, in , acetamide derivatives showed characteristic peaks at δ 2.1–2.3 ppm (CH3_3 of acetamide) and δ 6.7–7.5 ppm (aromatic protons) .
  • Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+). reports HRMS data for similar compounds with <2 ppm deviation .
  • X-ray crystallography : Refinement via SHELXL () provides precise bond lengths and angles .

Q. Q3. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Answer:

  • Antimicrobial testing : Use agar dilution methods (e.g., against Mycobacterium tuberculosis H37Rv) with isoniazid and rifampicin as controls, as in .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). identifies thiazole-acetamide derivatives with IC50_{50} values <10 µM .

Advanced Research Questions

Q. Q4. How can computational modeling optimize the compound’s bioactivity?

Answer:

  • Density-functional theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) using hybrid functionals like B3LYP (). For example, Becke’s three-parameter functional achieves <2.4 kcal/mol deviation in thermochemical accuracy .
  • Molecular docking : Simulate binding to target proteins (e.g., NF-κB or HSP90) using AutoDock Vina. highlights docking poses for isoxazole-thiophene derivatives in active sites .

Q. Q5. What strategies resolve contradictions in bioactivity data across related derivatives?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on potency. shows that thiophene-isoxazole hybrids exhibit enhanced antitubercular activity compared to benzothiazole analogs .
  • Metabolic stability assays : Use hepatic microsomes to assess oxidative degradation pathways.

Q. Q6. How can crystallographic data improve mechanistic understanding?

Answer:

  • SHELX refinement : Analyze torsion angles and hydrogen-bonding networks (). For example, SHELXL’s new features (post-2008) enable twinned-data refinement for macromolecules .
  • Charge-density analysis : Map electron density to identify reactive sites (e.g., carbonyl groups in acetamide) .

Methodological Challenges and Solutions

Q. Q7. What experimental pitfalls occur during synthesis, and how are they mitigated?

Answer:

  • Byproduct formation : Monitor reactions via TLC () and optimize stoichiometry (e.g., excess chloroacetyl chloride to prevent incomplete acylation) .
  • Low yields in coupling steps : Use Pd/C catalysts under H2_2 () or microwave-assisted synthesis to enhance efficiency .

Q. Q8. How should researchers address discrepancies between computational predictions and experimental bioactivity?

Answer:

  • Re-optimize force fields : Adjust parameters in docking software (e.g., AMBER or CHARMM) to better model ligand flexibility.
  • Validate with mutagenesis : Test predicted binding residues (e.g., via alanine scanning) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.